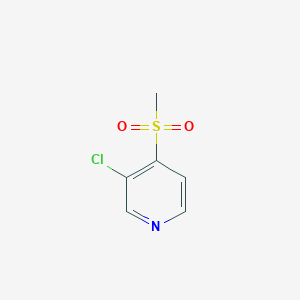

3-Chloro-4-(methylsulfonyl)pyridine

Beschreibung

3-Chloro-4-(methylsulfonyl)pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position. The methylsulfonyl group is strongly electron-withdrawing, which can influence the compound’s reactivity, solubility, and binding affinity in biological systems. Such properties make it a candidate for applications in enzyme inhibition (e.g., COX-2) or as a synthetic intermediate .

Eigenschaften

IUPAC Name |

3-chloro-4-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLYAMGHOFLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)pyridine typically involves the chlorination of 4-(methylsulfonyl)pyridine. One common method includes the reaction of 4-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-(methylsulfonyl)pyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amines or other reduced products.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicide Development

- TCMSP is utilized as an effective herbicide, aiding in the control of unwanted plant growth in agricultural settings. Its application improves crop yield and quality by selectively targeting specific weed species while minimizing damage to desirable plants .

Pesticide Research

- The compound plays a significant role in research aimed at assessing the environmental impact of pesticides. Studies involving TCMSP contribute to the development of safer agricultural practices by evaluating its effects on non-target organisms and ecosystems .

Environmental Science

Ecotoxicological Studies

- Research has indicated that TCMSP is involved in ecotoxicological assessments, particularly concerning its potential effects on soil and aquatic systems. These studies help in understanding the long-term implications of using chlorinated compounds in agriculture .

Risk Assessment

- A retrospective quantitative risk assessment has been conducted to evaluate the skin sensitization risks associated with TCMSP, particularly when used in products like desk mats. This study underlines the importance of understanding the compound's safety profile in consumer products .

Pharmaceutical Development

Synthesis of Antimicrobial Agents

- TCMSP is being explored for its potential in synthesizing new pharmaceuticals, especially antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including strains of Escherichia coli .

Biological Activity Studies

- Various studies have demonstrated that pyridine derivatives, including those related to TCMSP, show promising results in anti-thrombolytic and biofilm inhibition activities. For instance, certain derivatives have been noted for their ability to inhibit clot formation and bacterial biofilm development, which are critical areas in pharmaceutical research .

Material Science

Coatings and Specialty Materials

- In material science, TCMSP is utilized in the formulation of specialty coatings that enhance durability and resistance to environmental factors. This application is particularly relevant for developing materials that require long-lasting protective features against chemical degradation .

Laboratory Research

Analytical Methods

- Researchers employ TCMSP in various analytical techniques, including high-performance liquid chromatography (HPLC). It serves as a standard or reference compound to identify and quantify other substances within complex mixtures. The compound's properties facilitate its separation and analysis under controlled conditions .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Agricultural Chemistry | Herbicide development | Improves crop yield and quality |

| Pesticide research | Assesses environmental impact | |

| Environmental Science | Ecotoxicological studies | Evaluates long-term effects on ecosystems |

| Risk assessment | Highlights skin sensitization risks | |

| Pharmaceutical Development | Synthesis of antimicrobial agents | Exhibits significant antibacterial activity |

| Biological activity studies | Promising anti-thrombolytic properties | |

| Material Science | Coatings and specialty materials | Enhances durability and chemical resistance |

| Laboratory Research | Analytical methods (HPLC) | Used as a reference compound for substance quantification |

Case Studies

- Antimicrobial Efficacy Study

- Skin Sensitization Risk Assessment

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(methylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-Chloro-4-(methylsulfonyl)pyridine, enabling a comparative analysis of their properties and applications:

4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3)

- Structure : Chlorine at 4-position and sulfonamide (-SO₂NH₂) at 3-position.

- Applications : Used as a pharmaceutical intermediate for synthesizing kinase inhibitors or anti-inflammatory agents .

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1909336-59-9)

- Structure : Chlorine at 6-position, trifluoromethyl (-CF₃) at 4-position, and sulfonyl chloride (-SO₂Cl) at 3-position.

- Key Differences : The sulfonyl chloride group is highly reactive, enabling facile derivatization. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability.

- Applications : Versatile building block in agrochemicals and drug discovery .

2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

- Structure : Methylthio (-SMe) at 4-position and trifluoromethylphenyl at 6-position.

- Key Differences : The methylthio group is less electron-withdrawing than methylsulfonyl, altering electronic properties and metabolic stability.

- Applications: Potential use in materials science or as a ligand in catalysis .

3-Chloro-4-methylpyridine

- Structure : Methyl (-CH₃) at 4-position instead of methylsulfonyl.

- Key Differences : The electron-donating methyl group deactivates the pyridine ring, reducing reactivity toward electrophilic substitution.

- Applications : Intermediate in organic synthesis for pesticides or dyes .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 3-Chloro-4-(methylsulfonyl)pyridine | C₆H₅ClNO₂S (inferred) | ~193.63 (calculated) | -Cl (C3), -SO₂CH₃ (C4) | Pharmaceutical intermediates |

| 4-Chloro-3-pyridinesulfonamide | C₅H₅ClN₂O₂S | 192.62 | -Cl (C4), -SO₂NH₂ (C3) | Kinase inhibitors |

| 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | C₆H₂Cl₂F₃NO₂S | 280.05 | -Cl (C6), -CF₃ (C4), -SO₂Cl (C3) | Agrochemicals, drug discovery |

| 3-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | -Cl (C3), -CH₃ (C4) | Organic synthesis intermediates |

Research Findings and Functional Insights

Role of Methylsulfonyl in Bioactivity

- COX-2 Inhibition : In imidazo[1,2-a]pyridine derivatives, the methylsulfonyl group at the para position of a phenyl ring (e.g., compound 31 in ) demonstrated high COX-2 inhibition (IC₅₀ = 0.07 µM) and selectivity (SI = 217.1). This suggests that methylsulfonyl enhances interactions with hydrophobic pockets in enzyme active sites .

- Electron-Withdrawing Effects : The -SO₂CH₃ group increases the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution reactions, a key step in derivatizing pyridine scaffolds .

Comparison with Sulfonamide Analogs

- Solubility and Binding : 4-Chloro-3-pyridinesulfonamide’s -SO₂NH₂ group improves water solubility compared to methylsulfonyl, but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .

Biologische Aktivität

3-Chloro-4-(methylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

3-Chloro-4-(methylsulfonyl)pyridine is characterized by the presence of a chloro group and a methylsulfonyl moiety attached to a pyridine ring. This structure contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, such as oxidation to form sulfoxides or sulfones, reduction to corresponding amines, and substitution leading to various pyridine derivatives.

The biological activity of 3-Chloro-4-(methylsulfonyl)pyridine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound modulates their activity, which can lead to various therapeutic effects. The exact pathways and targets are context-dependent, varying across different biological systems.

Antimicrobial Activity

Research has demonstrated that 3-Chloro-4-(methylsulfonyl)pyridine exhibits potent antimicrobial properties. In studies involving various bacterial strains, the compound showed effective inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism behind this activity is thought to involve interference with bacterial cell wall synthesis or function .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines, including MCF7 (breast cancer) and others, revealed that 3-Chloro-4-(methylsulfonyl)pyridine induces cytotoxic effects. The IC50 values observed were in the low micromolar range, indicating significant antiproliferative activity. For example, one study reported an IC50 of approximately 29.23 µM after 24 hours of exposure on MCF7 cells .

Case Studies and Research Findings

- Antiproliferative Activity : A study assessed the antiproliferative effects of several sulfonate derivatives on the MCF7 cell line. The results indicated that compounds similar to 3-Chloro-4-(methylsulfonyl)pyridine exhibited dose-dependent decreases in cell viability, with notable cytotoxicity at concentrations as low as 50 µM .

- Molecular Docking Studies : Docking studies have elucidated the interactions between 3-Chloro-4-(methylsulfonyl)pyridine and target enzymes involved in cancer progression. These studies suggest that the compound binds effectively to aromatase enzymes, which play a crucial role in estrogen synthesis, thus providing a rationale for its use in hormone-dependent cancers .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | N/A | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | N/A | Disruption of cell wall synthesis |

| Anticancer | MCF7 (breast cancer) | 29.23 | Induction of apoptosis/cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.